
6-Keto prostaglandin F1alpha-D4
Overview
Description
6-Keto prostaglandin F1alpha-D4 (6-keto PGF1α-D4) is a deuterium-labeled stable isotope analog of endogenous 6-keto prostaglandin F1α, a stable hydrolysis metabolite of prostacyclin (PGI2). PGI2 is a potent vasodilator and platelet aggregation inhibitor with an extremely short half-life (<3 minutes in circulation), making its direct quantification challenging . Consequently, 6-keto PGF1α serves as a surrogate biomarker for assessing PGI2 biosynthesis in clinical and preclinical studies .
6-Keto PGF1α-D4 is synthesized by replacing four hydrogen atoms with deuterium at specific positions (typically at the 3, 3, 4, and 4 positions of the carboxylic acid side chain) . This structural modification allows it to serve as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, enabling precise quantification of endogenous 6-keto PGF1α by compensating for matrix effects and instrument variability . Its molecular formula is C20D4H30O6 (molecular weight: ~374.5 g/mol), differing from the endogenous form (C20H34O6, MW: 370.48 g/mol) by four deuterium atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Keto prostaglandin F1alpha-D4 involves the incorporation of deuterium atoms into the prostaglandin structure. This can be achieved through the use of deuterated reagents or by catalytic hydrogenation in the presence of deuterium gas. The specific synthetic route may vary, but it generally involves the following steps:
Starting Material: The synthesis begins with a prostaglandin precursor.
Deuteration: The precursor undergoes deuteration at specific positions using deuterated reagents or deuterium gas.
Purification: The deuterated product is purified using chromatographic techniques to obtain this compound with high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial production may also involve the use of automated systems for synthesis and purification to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 6-Keto prostaglandin F1alpha-D4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at specific positions on the prostaglandin structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or alkanes .
Scientific Research Applications
6-Keto prostaglandin F1alpha-D4 has several scientific research applications:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of prostaglandins.
Biology: Studied for its role in various biological processes, including inflammation and vascular function.
Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases and other conditions.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
The mechanism of action of 6-Keto prostaglandin F1alpha-D4 involves its interaction with prostaglandin receptors. Prostacyclin, the parent compound, exerts its effects by binding to the prostacyclin receptor, a G-protein-coupled receptor. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in vasodilation and inhibition of platelet aggregation .
Comparison with Similar Compounds
Structural and Functional Comparison
Key Structural Differences :
- Deuterated vs. Non-Deuterated Analogs: Deuterated compounds (e.g., 6-keto PGF1α-D4) lack biological activity but are critical for analytical accuracy due to their near-identical chromatographic behavior to endogenous analogs .
- Metabolic Derivatives: 2,3-Dinor-6-keto PGF1α and 6,15-diketo-13,14-dihydro PGF1α are downstream metabolites of 6-keto PGF1α, reflecting further β-oxidation and enzymatic modifications .
Analytical Utility in Research
- 6-Keto PGF1α-D4: LC-MS/MS Applications: Validated for simultaneous quantification of 6-keto PGF1α, 2,3-dinor-6-keto PGF1α, and 6,15-diketo-13,14-dihydro PGF1α in human plasma with a lower limit of quantification (LLOQ) of 10 pg/mL . Advantages Over Immunoassays: Eliminates cross-reactivity issues observed in ELISA and radioimmunoassays (e.g., with thromboxane B2 or other prostaglandins) .
- 2,3-Dinor-6-Keto PGF1α-D9: Primarily used in urinary assays to assess systemic PGI2 production, as it is the major urinary metabolite of 6-keto PGF1α .
6,15-Diketo-13,14-Dihydro PGF1α-D9 :
Physiological and Clinical Relevance
- Endogenous 6-Keto PGF1α: Elevated in conditions like preeclampsia and diabetes due to endothelial dysfunction . Reduced in chronic pulmonary heart disease, correlating with impaired vasodilation .
- Deuterated Analogs: No direct physiological role but essential for validating biomarkers in clinical trials. For example, 6-keto PGF1α-D4 improved the precision of pharmacokinetic studies for epoprostenol, a synthetic PGI2 analog .
Challenges and Limitations
- Cross-Reactivity in Immunoassays: Non-deuterated prostaglandins (e.g., TXB2, PGE2) may interfere with ELISA results, necessitating deuterated internal standards for LC-MS/MS .
- Stability: Endogenous 6-keto PGF1α is stable in plasma at -80°C, but deuterated analogs require strict storage at -20°C to maintain integrity .
Biological Activity
6-Keto Prostaglandin F1alpha-D4 (6-keto-PGF1α-D4) is a stable metabolite of prostacyclin (PGI2), an important eicosanoid involved in various physiological processes, including vasodilation and inhibition of platelet aggregation. This compound is synthesized from arachidonic acid and plays a crucial role in cardiovascular health, inflammation, and other biological functions. This article reviews the biological activity of 6-keto-PGF1α-D4, highlighting its physiological roles, clinical implications, and relevant research findings.
- Molecular Formula : C20H30D4O6
- Molecular Weight : 374.5 g/mol
- CAS Number : 82414-64-0
- Purity : ≥99% deuterated forms (d1-d4)
Physiological Roles
6-keto-PGF1α-D4 is primarily recognized for its potent vasodilatory effects and its ability to inhibit platelet aggregation. It is produced in various tissues, including vascular endothelial cells, where it mediates local blood flow and regulates vascular tone.
- Vasodilation : 6-keto-PGF1α-D4 induces relaxation of vascular smooth muscle through activation of adenylate cyclase, leading to increased cyclic AMP levels.
- Platelet Aggregation Inhibition : By preventing platelet activation, it reduces the risk of thrombosis, which is critical in conditions like atherosclerosis.
Clinical Implications
The biological activity of 6-keto-PGF1α-D4 has significant implications in various clinical scenarios:
Septic Shock
A study demonstrated that elevated plasma levels of 6-keto-PGF1α are associated with septic shock. In patients with septic shock, median plasma levels were significantly higher in nonsurvivors compared to survivors (229 pg/ml vs. 30 pg/ml) . This suggests that increased production of PGI2 may play a role in the pathophysiology of septic shock.
Diabetes and Vascular Health
Research indicates that serum from diabetic patients stimulates lower levels of prostacyclin production in endothelial cells compared to non-diabetic controls. This reduced production may contribute to microangiopathy associated with diabetes .
Research Findings and Case Studies
Table 1 summarizes key studies related to the biological activity of 6-keto-PGF1α-D4.
Q & A
Basic Research Questions
Q. What is the role of 6-keto prostaglandin F1α-D4 in analytical chemistry, and why is it critical for prostacyclin research?
- Methodological Answer : 6-Keto-PGF1α-D4 is a deuterated internal standard used in LC-MS/MS assays to quantify endogenous 6-keto-PGF1α, a stable metabolite of prostacyclin (PGI₂). PGI₂ is unstable in vivo (half-life ≈ minutes), making direct measurement impractical . The deuterated form compensates for matrix effects (e.g., ion suppression) during mass spectrometry, enabling precise quantification in biological matrices like plasma. For example, in a validated HPLC-MS/MS method, 6-keto-PGF1α-D4 was used to correct recovery rates (85–110%) and ensure accuracy across a linear range of 10–1000 pg/mL .
Q. How does 6-keto-PGF1α-D4 differ from non-deuterated 6-keto-PGF1α in experimental workflows?
- Methodological Answer : The deuterium atoms in 6-keto-PGF1α-D4 increase its molecular mass by ~4 Da, allowing chromatographic separation from the endogenous analyte while maintaining identical physicochemical properties. This ensures parallel extraction efficiency and ionization during LC-MS/MS. For instance, in plasma sample preparation, both forms undergo protein precipitation with acetonitrile, but the deuterated standard elutes slightly earlier (e.g., 6.2 min vs. 6.5 min), avoiding co-elution interference .
Advanced Research Questions
Q. How can researchers optimize LC-MS/MS parameters for simultaneous quantification of 6-keto-PGF1α-D4 and its metabolites (e.g., 2,3-dinor-6-keto-PGF1α)?
- Methodological Answer :
- Column Selection : Use a C18 column (e.g., 2.1 × 50 mm, 3.5 µm) with a column-switching system to reduce matrix interference .
- Ionization : Electrospray ionization (ESI) in negative mode optimizes sensitivity for prostaglandins. Key transitions:
- 6-keto-PGF1α-D4: m/z 373 → 173 (quantifier), 373 → 113 (qualifier) .
- 2,3-dinor-6-keto-PGF1α-D9: m/z 364 → 164 .
- Mobile Phase : Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B) at 0.4 mL/min .
- Validation : Include intra-day precision (<15% CV) and accuracy (85–115%) across three QC levels .
Q. What strategies mitigate matrix effects when quantifying 6-keto-PGF1α-D4 in complex biological samples?
- Methodological Answer :
- Protein Precipitation : Pre-treat plasma with ice-cold acetonitrile (1:2 v/v) to remove proteins, reducing phospholipid-induced ion suppression .
- Stable Isotope Dilution : Use 6-keto-PGF1α-D4 at a fixed concentration (e.g., 50 pg/mL) to normalize recovery rates .
- Matrix-Matched Calibration : Prepare calibration curves in stripped plasma to mimic endogenous analyte behavior .
Q. How do cross-reactivity issues in immunoassays (ELISA/RIA) affect 6-keto-PGF1α-D4 data interpretation?
- Methodological Answer : Commercial ELISAs for 6-keto-PGF1α often exhibit cross-reactivity with structurally similar metabolites (e.g., 15-keto-PGF2α, ~1.15% ). LC-MS/MS avoids this by resolving analytes chromatographically. For example, a study comparing ELISA and LC-MS/MS found a 30% overestimation of 6-keto-PGF1α in preeclamptic plasma due to cross-reactivity with oxidized lipids . Researchers should validate immunoassay results with orthogonal methods.
Q. How should contradictory data between LC-MS/MS and enzymatic assays (e.g., cyclooxygenase activity) be resolved?
- Methodological Answer : Discrepancies arise from differing biological contexts. For example:
- LC-MS/MS : Measures total 6-keto-PGF1α (free + protein-bound).
- Cyclooxygenase (COX) assays : Reflect enzymatic activity but not metabolite stability .
- Resolution : Use pharmacological inhibitors (e.g., indomethacin for COX) in tandem with LC-MS/MS to isolate specific pathways. Statistical tools like ANOVA with post-hoc tests (e.g., Student-Newman-Keuls) can dissect source-specific variance .
Q. Key Research Challenges
- Stability in Alkaline Solutions : 6-keto-PGF1α-D4 degrades in alkaline conditions (pH > 8), requiring storage at -80°C in acidic buffers (pH 3–4) .
- Clinical Relevance : In chronic pulmonary heart disease, 6-keto-PGF1α levels correlate inversely with disease severity (e.g., 120 pg/mL vs. 250 pg/mL in controls), necessitating high-sensitivity assays .
Properties
IUPAC Name |
3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]-6-oxoheptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O6/c1-2-3-4-7-14(21)10-11-16-17(19(24)13-18(16)23)12-15(22)8-5-6-9-20(25)26/h10-11,14,16-19,21,23-24H,2-9,12-13H2,1H3,(H,25,26)/b11-10+/t14-,16+,17+,18+,19-/m0/s1/i5D2,6D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGOFTHODYBSGM-GKZGVFJGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC(=O)CCCCC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(=O)C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCCCC)O)O)O)C([2H])([2H])CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901144797 | |
Record name | (9α,11α,13E,15S)-9,11,15-Trihydroxy-6-oxoprost-13-en-1-oic-3,3,4,4-d4 acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901144797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82414-64-0 | |
Record name | (9α,11α,13E,15S)-9,11,15-Trihydroxy-6-oxoprost-13-en-1-oic-3,3,4,4-d4 acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82414-64-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (9α,11α,13E,15S)-9,11,15-Trihydroxy-6-oxoprost-13-en-1-oic-3,3,4,4-d4 acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901144797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.